molecular formula C16H17N3O6S B11599135 Methyl 2-[(5Z)-4-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazin-1-YL]-4,5-dihydro-1,3-thiazol-5-ylidene]acetate

Methyl 2-[(5Z)-4-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazin-1-YL]-4,5-dihydro-1,3-thiazol-5-ylidene]acetate

Cat. No.: B11599135
M. Wt: 379.4 g/mol
InChI Key: VOURGIHSXLVWSS-PVJXBVBWSA-N
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Description

Methyl 2-[(5Z)-4-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazin-1-YL]-4,5-dihydro-1,3-thiazol-5-ylidene]acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5Z)-4-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazin-1-YL]-4,5-dihydro-1,3-thiazol-5-ylidene]acetate typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with α-haloketones under basic conditions to yield the thiazole ring. The final step involves esterification with methyl chloroacetate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5Z)-4-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazin-1-YL]-4,5-dihydro-1,3-thiazol-5-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[(5Z)-4-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazin-1-YL]-4,5-dihydro-1,3-thiazol-5-ylidene]acetate is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, particularly in the treatment of infectious diseases or cancer.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[(5Z)-4-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazin-1-YL]-4,5-dihydro-1,3-thiazol-5-ylidene]acetate would depend on its specific biological activity. Generally, thiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family.

    Benzothiazole: Known for its antimicrobial and anticancer properties.

    Thiazolidine: Another thiazole derivative with various biological activities.

Uniqueness

Methyl 2-[(5Z)-4-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazin-1-YL]-4,5-dihydro-1,3-thiazol-5-ylidene]acetate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C16H17N3O6S

Molecular Weight

379.4 g/mol

IUPAC Name

methyl (2Z)-2-[(2Z)-4-oxo-2-[(E)-(3,4,5-trimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C16H17N3O6S/c1-22-10-5-9(6-11(23-2)14(10)25-4)8-17-19-16-18-15(21)12(26-16)7-13(20)24-3/h5-8H,1-4H3,(H,18,19,21)/b12-7-,17-8+

InChI Key

VOURGIHSXLVWSS-PVJXBVBWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N=C\2/NC(=O)/C(=C/C(=O)OC)/S2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN=C2NC(=O)C(=CC(=O)OC)S2

Origin of Product

United States

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